
3-(4-Methoxyphenyl)azepane
Overview
Description
3-(4-Methoxyphenyl)azepane is a chemical compound with the CAS Number: 1333960-81-8 . It has a molecular weight of 205.3 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of azepane derivatives, such as 3-(4-Methoxyphenyl)azepane, often involves the ring expansion of either five or six-membered compounds using various methods such as thermally, photo-chemically, and microwave irradiation .Molecular Structure Analysis
The IUPAC Name for 3-(4-Methoxyphenyl)azepane is the same as its common name . Its InChI Code is 1S/C13H19NO/c1-15-13-7-5-11(6-8-13)12-4-2-3-9-14-10-12/h5-8,12,14H,2-4,9-10H2,1H3 .Physical And Chemical Properties Analysis
3-(4-Methoxyphenyl)azepane is a solid compound . It has a molecular weight of 205.3 . The IUPAC Name for this compound is 3-(4-Methoxyphenyl)azepane .Scientific Research Applications
Pharmaceutical Significance of Azepane-Based Motifs
Azepane-based compounds exhibit a wide range of pharmacological properties due to their high degree of structural diversity, making them invaluable in the discovery of new therapeutic agents. The development of azepane-containing analogs that are less toxic, cost-effective, and highly active remains a key area of research in medicinal chemistry. Over 20 azepane-based drugs have received FDA approval and are utilized in treating a myriad of diseases. Recent developments have showcased azepane compounds' versatility in applications such as anti-cancer, anti-tubercular, anti-Alzheimer's, and antimicrobial treatments. Additionally, they serve as histamine H3 receptor inhibitors, α-glucosidase inhibitors, and anticonvulsants, among other uses. The structure-activity relationship (SAR) and molecular docking studies of potential bioactive compounds have been briefly discussed, providing insights for the future discovery of effective azepane-based drug candidates (Gao-Feng Zha et al., 2019).
Synthesis, Reactions, and Biological Properties of Azepane
The literature over the past fifty years has extensively covered the synthesis, reactions, and biological properties of seven-membered heterocyclic compounds such as azepine, azepane, and azepinone. These compounds have significant pharmacological and therapeutic implications. The synthesis involves the ring expansion of five or six-membered compounds using thermal, photochemical, and microwave irradiation methods. Despite substantial progress, the biological aspects of these compounds are yet to be fully explored, suggesting a vast scope for future research in understanding and harnessing the therapeutic potential of N-containing seven-membered heterocycles (Manvinder Kaur et al., 2021).
properties
IUPAC Name |
3-(4-methoxyphenyl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-15-13-7-5-11(6-8-13)12-4-2-3-9-14-10-12/h5-8,12,14H,2-4,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUYBXXGHQFWSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)azepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



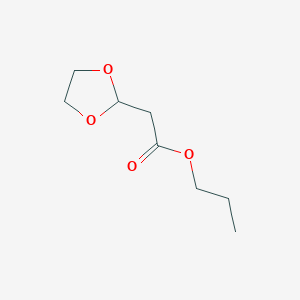

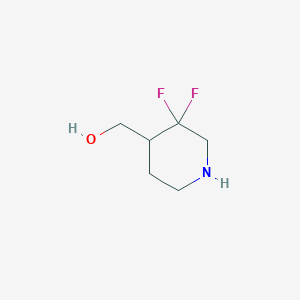
![2-Chloro-7-iodothieno[3,2-d]pyrimidine](/img/structure/B1396194.png)

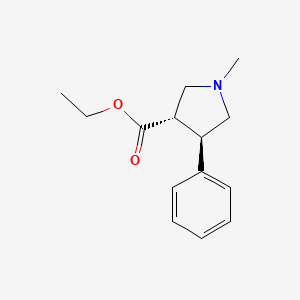

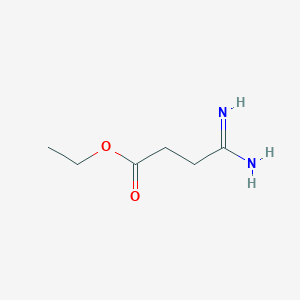
![(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B1396205.png)
![1H-Imidazo[4,5-C]pyridine-4-carbonitrile](/img/structure/B1396207.png)
![2-Azabicyclo[2.2.2]octane-3,5-dione](/img/structure/B1396208.png)
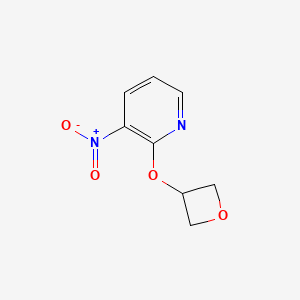

![cis-Hexahydropyrrolo[3,4-B]pyrrol-6(6AH)-one](/img/structure/B1396212.png)